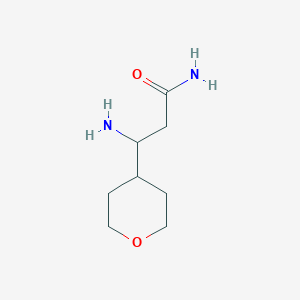

3-Amino-3-(oxan-4-yl)propanamide

Description

3-Amino-3-(oxan-4-yl)propanamide (CAS No. 1604390-57-9) is a chiral secondary amide featuring a tetrahydropyran (oxan-4-yl) substituent at the β-position of the propanamide backbone. Its molecular formula is C₈H₁₆N₂O₂, with a molecular weight of 172.22 g/mol . The compound is typically stored at low temperatures and is commercially available as a hydrochloride salt (e.g., 3-Amino-3-(oxan-4-yl)propanamide hydrochloride, Ref: 10-F676176), though discontinuations have been reported in certain suppliers’ catalogs .

Structurally, the oxan-4-yl group confers a six-membered oxygen-containing ring, enhancing hydrophilicity compared to purely aliphatic analogs.

Properties

Molecular Formula |

C8H16N2O2 |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

3-amino-3-(oxan-4-yl)propanamide |

InChI |

InChI=1S/C8H16N2O2/c9-7(5-8(10)11)6-1-3-12-4-2-6/h6-7H,1-5,9H2,(H2,10,11) |

InChI Key |

KSAVFNYOYFWHBP-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1C(CC(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(oxan-4-yl)propanamide typically involves the reaction of oxan-4-ylamine with acrylonitrile, followed by hydrogenation and subsequent hydrolysis. The reaction conditions often include the use of catalysts such as palladium on carbon for the hydrogenation step and acidic or basic conditions for the hydrolysis step.

Industrial Production Methods

Industrial production of 3-Amino-3-(oxan-4-yl)propanamide may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of high-pressure reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(oxan-4-yl)propanamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The oxan-4-yl group can be reduced to form tetrahydrofuran derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Nitroso and nitro derivatives.

Reduction: Tetrahydrofuran derivatives.

Substitution: Various substituted amides and amines.

Scientific Research Applications

3-Amino-3-(oxan-4-yl)propanamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(oxan-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The oxan-4-yl group can interact with hydrophobic pockets in proteins, affecting their function and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Propanamide Derivatives

The following table summarizes key analogs of 3-Amino-3-(oxan-4-yl)propanamide, highlighting structural variations and physicochemical properties:

Key Observations:

- Lipophilicity: The oxan-4-yl group in 3-Amino-3-(oxan-4-yl)propanamide enhances solubility in polar solvents compared to the cyclohexyl analog, which is more lipophilic due to its aliphatic ring .

- Functionalization Potential: The amino and amide groups in the parent compound allow for diverse derivatization, as seen in the fluoro-methoxyphenyl variant (), which is tailored for receptor-binding studies.

- Applications : The phenyl-substituted 3-oxo-2-Phenylbutanamide () is restricted to forensic and precursor research due to its role in amphetamine synthesis, unlike the oxan-4-yl derivative, which has broader synthetic utility.

Commercial Availability and Pricing

- 3-Amino-3-(oxan-4-yl)propanamide hydrochloride: Discontinued by CymitQuimica but available elsewhere at €870/50 mg and €2,597/500 mg .

- 3-Amino-3-cyclohexylpropanamide hydrochloride: Priced lower at €611/50 mg, reflecting reduced demand or simpler synthesis .

- tert-Butyl 3-amino-2-(oxan-4-yl)propanoate: Not explicitly priced but categorized as a precursor for peptide modification ().

Research and Industrial Relevance

- Pharmaceuticals : The oxan-4-yl group’s balance of hydrophilicity and conformational rigidity makes it attractive for drug design, as seen in a patented compound () featuring a related pyrimidine-propanamide scaffold for therapeutic use.

- Agrochemicals : Cyclohexyl analogs are prioritized for pesticidal activity due to their membrane permeability .

- Limitations: The discontinued status of 3-Amino-3-(oxan-4-yl)propanamide hydrochloride () may reflect challenges in large-scale synthesis or regulatory constraints compared to simpler analogs.

Biological Activity

3-Amino-3-(oxan-4-yl)propanamide, also known as 3-Amino-3-(tetrahydrofuran-4-yl)propanamide, is a compound with significant biological activity that has garnered attention in pharmaceutical research. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

The biological activity of 3-Amino-3-(oxan-4-yl)propanamide is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the amino group allows for the formation of hydrogen bonds with active sites on these targets, potentially inhibiting or activating enzymatic activity. This interaction is crucial for its applications in both antimicrobial and anticancer research.

Biological Activity Overview

Research indicates that 3-Amino-3-(oxan-4-yl)propanamide exhibits promising antimicrobial and anticancer properties. Below are some key findings:

Anticancer Activity

- Cancer Cell Lines : Studies have shown that 3-Amino-3-(oxan-4-yl)propanamide demonstrates significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. Its mechanism involves the induction of apoptosis and inhibition of cell proliferation.

- Inhibition of Angiogenesis : The compound has been reported to inhibit angiogenesis, a critical process in tumor growth and metastasis. Research suggests it may interfere with signaling pathways involved in vascular endothelial growth factor (VEGF) signaling.

Antimicrobial Activity

- Bacterial Inhibition : Preliminary studies indicate that 3-Amino-3-(oxan-4-yl)propanamide exhibits antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus.

- Mechanism : The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

Several studies have investigated the biological activity of 3-Amino-3-(oxan-4-yl)propanamide:

- Study on Cancer Cell Lines : A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in a dose-dependent decrease in viability in MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines, with IC50 values indicating potent anticancer activity.

- In Vivo Studies : Animal models treated with 3-Amino-3-(oxan-4-yl)propanamide showed reduced tumor growth rates compared to control groups, suggesting its potential for therapeutic use in oncology.

Comparative Analysis

To better understand the unique properties of 3-Amino-3-(oxan-4-yl)propanamide, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-N-(oxan-4-yl)acetamide | Contains an oxan ring and an acetamide group | Potentially different biological activity |

| 1-Amino-2-(oxan-4-yl)ethanol | Features an ethanol moiety instead of propanamide | May exhibit different solubility |

| N-(oxan-4-yl)methylamine | Simple amine structure with an oxan ring | Less complex, potentially different reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.